Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Overview
Description
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.28 . The IUPAC name for this compound is ethyl 2-[(1-oxo-1,2-dihydro-5-isoquinolinyl)oxy]propanoate .
Physical And Chemical Properties Analysis
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has a molecular weight of 261.27 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate and related compounds have been synthesized and evaluated for their antimicrobial activities. For instance, compounds synthesized for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilus, antifungal activity against Aspergillus niger and Candida albicans, and antituberculosis activity against Mycobacterium tuberculosis (H37Rv) show the potential of these compounds in developing new antimicrobial agents (Basavarajaiah Suliphal Devara Mathada & Mruthyunjayaswamy Bennikallu Hire Mathada, 2009).
Synthesis of Benzo[f]quinoline Derivatives
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has been used in the synthesis of benzo[f]quinoline derivatives. The condensation of ethyl acetoacetate and similar ethyl 3-oxo-3-(2-furyl-, 2-quinolyl-, 3-pyridyl)propanoates with azomethines of the 2-naphthylamine series led to the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates, showcasing the compound's utility in synthesizing complex heterocyclic structures with potential pharmacological applications (K. Gusak & N. Kozlov, 2007).
Herbicidal Properties
The compound has also been explored for its use in agriculture, specifically in the development of new selective postemergent herbicides. Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate derivatives have been synthesized and evaluated for their herbicidal properties, demonstrating the potential for agricultural applications by comparing their efficacy to known herbicides (K. Bauer et al., 1990).
Central Nervous System Activity
Research into ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate derivatives has extended into the exploration of their effects on the central nervous system. Studies on compounds such as ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, which have been treated with chlorinated heterocycles, show that these compounds generally cause loss of motor control in mice, suggesting potential CNS activity that could be harnessed for therapeutic purposes (T. Hung et al., 1985).
Anticancer Activity
Recent research has also focused on the synthesis of new compounds derived from ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate for potential anticancer activity. For example, the synthesis and evaluation of compounds for their effect against the breast cancer MCF-7 cell line have highlighted the compound's role in developing new therapeutic agents against cancer (A. Gaber et al., 2021).
properties
IUPAC Name |
ethyl 2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-14(17)9(2)19-12-6-4-5-11-10(12)7-8-15-13(11)16/h4-9H,3H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKNWTOGWPUNOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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